N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-14(11-17-23(19,20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,17-18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZQESLGTDMWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonamide group may produce corresponding amines.
Scientific Research Applications
Inhibition of Carbonic Anhydrase:
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase enzymes, particularly human carbonic anhydrase II. This enzyme plays a vital role in physiological processes such as respiration and acid-base balance. Inhibition of carbonic anhydrase can be therapeutically beneficial in conditions like glaucoma and edema by reducing intraocular pressure .
Antibacterial and Anti-inflammatory Properties:
Compounds containing thiophene and furan moieties, similar to this compound, have been studied for their antibacterial and anti-inflammatory effects. These properties suggest potential applications in treating infections and inflammatory diseases .
Immunotherapy Applications
This compound has been explored for its role as an agonist of the STING (Stimulator of Interferon Genes) protein. This protein is crucial for modulating immune responses, making the compound a candidate for enhancing the body's response to viral infections and cancer treatments. The interaction with STING indicates potential applications in immunotherapy, where boosting the immune response can lead to improved outcomes in cancer therapy.
Synthesis and Chemical Behavior
The synthesis of this compound involves several organic synthesis techniques, including multi-step reactions that modify the compound for various applications. Key reactions typical of sulfonamides and heterocycles include oxidation and nucleophilic substitutions, which are essential for tailoring the compound's properties for specific uses in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities and applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s uniqueness lies in its 2-hydroxyethyl linker and 4-(furan-2-yl)phenyl substituent. Below is a comparative analysis with structurally related sulfonamide derivatives:
Key Observations :
- The hydroxyethyl group in the target compound distinguishes it from simpler sulfonamides like N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, which lacks a hydroxyalkyl spacer .
- The furan-phenyl substitution contrasts with the cyclopenta[b]thiophene or iodobenzenesulfonamide groups in other analogs, suggesting differences in steric bulk and electronic properties .
Physicochemical Properties
- Solubility: N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is soluble in DMSO and methanol , whereas the target compound’s solubility remains uncharacterized.
- Molecular Weight : The target compound (362.4 g/mol) is lighter than Enamine’s EN300-265939 (456.59 g/mol), suggesting better membrane permeability .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a furan moiety, and a sulfonamide functional group, contributing to its diverse biological properties. The general structure can be summarized as follows:
- Chemical Formula : C15H15N1O3S1
- Molecular Weight : 303.36 g/mol
1. Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene and furan moieties may enhance this activity due to their electron-donating properties, which can improve the interaction with bacterial enzymes.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus | 8 µg/mL |
2. Antitumor Activity
The compound has also been evaluated for its antitumor potential. A structure-activity relationship (SAR) analysis indicated that the presence of the furan and thiophene rings contributes to cytotoxicity against various cancer cell lines . For instance, studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cell lines.
Table 2: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A549 (lung) | 5.0 |
| Compound Y | MCF7 (breast) | 3.8 |
| This compound | HeLa (cervical) | 4.5 |
3. Anticonvulsant Activity
Preliminary studies have suggested potential anticonvulsant effects for thiophene derivatives. Compounds structurally related to this compound were found to exhibit protective effects in animal models of seizures . This activity may be attributed to modulation of neurotransmitter systems influenced by the compound's chemical structure.
Case Studies
Case Study 1: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activities through in vitro assays. The results indicated significant antimicrobial activity against gram-positive bacteria, with further investigations planned to explore its mechanism of action.
Case Study 2: Structure-Activity Relationship Analysis
An SAR study focused on various derivatives of thiophene-containing sulfonamides revealed that modifications at specific positions significantly impacted their biological efficacy. The introduction of hydroxyethyl groups enhanced solubility and bioavailability, leading to improved antimicrobial and antitumor activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
